6-(5-bromo-2-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one
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Overview
Description
6-(5-bromo-2-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one is a complex organic compound with a unique structure that includes a brominated methoxyphenyl group and a tetrahydrobenzo[c][1,7]phenanthrolinone core
Preparation Methods
The synthesis of 6-(5-bromo-2-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Bromination: Introduction of a bromine atom to the methoxyphenyl ring.
Cyclization: Formation of the tetrahydrobenzo[c][1,7]phenanthrolinone core through cyclization reactions.
Functional Group Modifications: Introduction of dimethyl groups and other necessary functional groups.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
6-(5-bromo-2-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(5-bromo-2-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 6-(5-bromo-2-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one involves its interaction with specific molecular targets. The brominated methoxyphenyl group and the tetrahydrobenzo[c][1,7]phenanthrolinone core can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 6-(5-bromo-2-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one include:
N-(5-Bromo-2-methylphenyl)acetamide: A simpler brominated compound with different functional groups.
2-Bromobenzoyl chloride: Another brominated compound used in organic synthesis.
The uniqueness of this compound lies in its complex structure and the potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C25H23BrN2O2 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
6-(5-bromo-2-methoxyphenyl)-9,9-dimethyl-5,6,8,10-tetrahydrobenzo[c][1,7]phenanthrolin-7-one |
InChI |
InChI=1S/C25H23BrN2O2/c1-25(2)12-18-15-7-8-19-16(5-4-10-27-19)23(15)28-24(22(18)20(29)13-25)17-11-14(26)6-9-21(17)30-3/h4-11,24,28H,12-13H2,1-3H3 |
InChI Key |
VHWFMDXKGUXUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C=CC4=C3C=CC=N4)C5=C(C=CC(=C5)Br)OC)C(=O)C1)C |
Origin of Product |
United States |
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